Product packaging for 2,6-Dichloro-8-iodoquinoline(Cat. No.:)

2,6-Dichloro-8-iodoquinoline

Cat. No.: B8224290
M. Wt: 323.94 g/mol
InChI Key: MSEZUINRZHBNQD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of bioactive molecules. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for designing compounds that can interact with biological targets. The versatility of the quinoline scaffold is demonstrated by its presence in a wide array of pharmacologically active agents, exhibiting properties such as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities. sigmaaldrich.comsmolecule.comjst.go.jp This broad spectrum of biological efficacy has established quinoline and its derivatives as indispensable tools in medicinal chemistry and drug discovery. researchgate.netpjsir.org Beyond the pharmaceutical realm, the quinoline nucleus is integral to the development of agrochemicals, dyes, and advanced materials, underscoring its broad significance in the chemical sciences. evitachem.com

Contextualization of Halogenated Quinolines in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline scaffold, a process known as halogenation, dramatically expands its utility. In medicinal chemistry, halogenation can significantly modulate a molecule's physicochemical properties. For instance, halogens can enhance lipophilicity, which may improve a compound's ability to cross cell membranes, and can influence metabolic stability. evitachem.com The presence of a halogen can also lead to specific interactions with biological targets, thereby enhancing the potency and selectivity of a drug candidate. smolecule.com

In the context of organic synthesis, halogenated quinolines are highly valued as versatile intermediates. The carbon-halogen bond provides a reactive site for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. uwindsor.ca Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. nrochemistry.comresearchgate.netorganic-chemistry.org This enables chemists to construct complex molecular architectures from simpler, halogenated quinoline precursors. The differential reactivity of various halogens (I > Br > Cl) on the same molecule allows for selective, stepwise functionalization, offering a powerful strategy for building molecular diversity. worktribe.com

Research Trajectories for 2,6-Dichloro-8-iodoquinoline

The compound this compound is a solid at room temperature with the molecular formula C₉H₄Cl₂IN and a molecular weight of 323.95 g/mol . sigmaaldrich.com While extensive published research specifically detailing the applications of this compound is not widely available, its structure suggests clear and significant research trajectories based on the established chemistry of related halogenated quinolines.

The presence of three halogen atoms at distinct positions on the quinoline core makes it a particularly interesting substrate for both synthetic and medicinal chemistry research. The key research directions for this compound are twofold:

Platform for Medicinal Chemistry: Given the established role of halogenated quinolines as anticancer and antimicrobial agents, this compound serves as an advanced scaffold for the development of new therapeutic agents. smolecule.comevitachem.com The three halogen atoms can be strategically functionalized to create a library of derivatives, which can then be screened for various biological activities. The different halogens offer handles to tune the electronic and steric properties of the final compounds, potentially leading to the discovery of potent and selective drug candidates.

Versatile Building Block in Organic Synthesis: The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is a major focus of synthetic research. The carbon-iodine bond at the 8-position is the most reactive site for cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position while leaving the two chloro-substituents intact for subsequent transformations. This stepwise functionalization capability makes this compound a highly valuable building block for the synthesis of complex, polysubstituted quinolines that would be difficult to access through other routes. uwindsor.caworktribe.com Research in this area would focus on optimizing conditions for selective cross-coupling reactions to build intricate molecular frameworks.

Below are the key properties and identifiers for the compound.

PropertyValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 1702467-60-4 sigmaaldrich.com
Molecular Formula C₉H₄Cl₂IN sigmaaldrich.com
Molecular Weight 323.95 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key MSEZUINRZHBNQD-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2IN B8224290 2,6-Dichloro-8-iodoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-8-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZUINRZHBNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2,6 Dichloro 8 Iodoquinoline

Strategic Disconnections and Precursor Identification for 2,6-Dichloro-8-iodoquinoline Synthesis

A retrosynthetic analysis of this compound suggests several possible disconnections. The carbon-iodine bond is a logical first disconnection, leading to an 8-amino-2,6-dichloroquinoline precursor via a Sandmeyer-type reaction. This is a common and reliable method for introducing iodine into an aromatic ring.

Further disconnection of the chloro substituents is more complex. The 2-chloro group can be retrosynthetically derived from a 2-hydroxy (or quinolin-2-one) functionality, which is a common intermediate in many quinoline (B57606) syntheses. The 6-chloro substituent is often incorporated into one of the initial building blocks, such as a substituted aniline.

Based on this analysis, a key precursor is identified as 6-chloroquinolin-8-amine . This commercially available intermediate provides a solid foundation for the proposed synthetic route. The forward synthesis would then involve the introduction of the chloro group at the C2 position, followed by the conversion of the 8-amino group to the 8-iodo group.

Table 1: Key Precursors and Intermediates

Compound Name Structure Role in Synthesis
6-Chloroquinolin-8-amine Starting Material
2,6-Dichloroquinolin-8-amine Intermediate

Direct Halogenation Approaches for Quinoline Systems

Direct halogenation of the quinoline core is a primary method for introducing the required substituents. However, achieving the desired regioselectivity is a significant challenge due to the electronic nature of the quinoline ring.

Direct iodination of an unsubstituted quinoline ring is generally not selective for the C8 position. However, the presence of a directing group can significantly influence the regiochemical outcome. For instance, the Sandmeyer reaction, which is not a direct C-H iodination but rather a transformation of an amino group, is a highly effective method for the regioselective introduction of iodine at the C8 position. This reaction proceeds via the diazotization of an 8-aminoquinoline, followed by treatment with an iodide salt, often in the presence of copper(I) iodide. organic-chemistry.orgwikipedia.org

The general steps for a Sandmeyer iodination are:

Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com

Introduction of an iodide source (e.g., potassium iodide) to the diazonium salt solution. organic-chemistry.orgnih.gov

This method is particularly advantageous as it allows for the late-stage introduction of the iodo group onto a pre-functionalized quinoline core, such as 2,6-dichloroquinolin-8-amine.

Achieving regioselective chlorination at both the C2 and C6 positions through direct C-H activation on an unsubstituted quinoline is challenging. A more controlled approach involves a stepwise synthesis.

The 6-chloro substituent is typically introduced via the choice of starting material, for example, by using a 4-chloroaniline (B138754) derivative in a classic quinoline synthesis like the Skraup or Doebner-von Miller reaction.

The 2-chloro position is particularly activated towards nucleophilic substitution when the quinoline nitrogen is in its N-oxide form, but for the parent quinoline, direct chlorination is not straightforward. A more common and effective method is the conversion of a quinolin-2-one (2-hydroxyquinoline) to the corresponding 2-chloroquinoline. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a key step in the synthesis of many chloro-substituted quinolines. researchgate.net

Table 2: Common Reagents for Halogenation of Quinolines

Halogenation Type Position Reagent(s) Reaction Name/Type
Iodination C8 NaNO₂, HCl, KI Sandmeyer Reaction

Halogen Exchange Reactions for Quinoline Derivatives

Halogen exchange reactions provide an alternative route to introduce the desired halogen atoms, particularly when direct halogenation is not regioselective or is incompatible with other functional groups present in the molecule.

The Finkelstein reaction, which involves the exchange of a halide for another, is a well-established method in organic synthesis. While typically used for alkyl halides, analogous reactions can be performed on aryl halides, especially when the leaving group is in a position activated towards nucleophilic aromatic substitution. In the quinoline system, the C2 and C4 positions are activated. However, the C8 position is not inherently activated for this type of substitution. Therefore, a direct chloride-iodide exchange at the C8 position is generally not a feasible strategy.

An "aromatic Finkelstein reaction" can be facilitated using copper(I) iodide as a catalyst, often in the presence of a ligand, to convert aryl bromides or chlorides to aryl iodides. The application of this method to a non-activated position like C8 on a dichloroquinoline would likely require harsh conditions and may not be efficient.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated quinolines. The reactivity of haloquinolines towards nucleophiles is highly dependent on the position of the halogen. Halogens at the C2 and C4 positions are significantly more labile than those on the carbocyclic ring (C5, C6, C7, C8) due to the electron-withdrawing effect of the ring nitrogen.

This differential reactivity can be exploited synthetically. For example, in a 2,6-dichloroquinoline (B154368), a nucleophile will preferentially attack the C2 position. This high degree of selectivity allows for the sequential functionalization of the quinoline ring. However, for the synthesis of this compound, this type of reaction is more relevant for introducing other functional groups rather than the halogens themselves, unless a precursor with a different leaving group at the C8 position is considered, which is a less common synthetic strategy.

Multicomponent Reaction Strategies for Quinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like quinolines in a single synthetic operation. researchgate.net While a direct MCR for this compound is unlikely, these strategies are invaluable for preparing halogenated quinoline precursors.

Several named reactions are central to the multicomponent synthesis of quinolines, including the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation. The Friedländer synthesis, in particular, is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is one of the most straightforward for producing poly-substituted quinolines. eurekaselect.com

For the synthesis of a precursor to this compound, one could envision a multicomponent strategy starting with appropriately substituted anilines and carbonyl compounds. For instance, a reaction between a 4-chloro-2-amino-iodobenzaldehyde and a carbonyl compound with a reactive α-methylene group could potentially yield a this compound precursor after subsequent chlorination of the resulting hydroxyl group at the 2-position.

A titanium-catalyzed three-component coupling reaction can be used to generate N-aryl-1,3-diimines, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure. nih.gov This method demonstrates the versatility of MCRs in creating diverse quinoline frameworks. nih.gov

MCR StrategyReactantsCatalyst/ConditionsProduct TypeReference
Friedländer Annulation2-aminoaryl aldehyde/ketone, α-methylene carbonylAcid or Base CatalysisPolysubstituted Quinolines eurekaselect.com
Titanium-Catalyzed CouplingSubstituted aniline, alkyne, isocyanideTitanium Catalyst, Acetic AcidSubstituted Quinolines nih.gov

Catalytic Approaches in the Synthesis of Halogenated Quinolines

Catalytic methods, particularly those involving transition metals, have become indispensable in the synthesis of halogenated quinolines due to their high efficiency and regioselectivity. These approaches can be broadly categorized into methods for constructing the quinoline ring and methods for the direct halogenation of a pre-existing quinoline scaffold.

Ring Construction:

Nickel-catalyzed dehydrogenative coupling reactions provide a sustainable route to polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org This method allows for the use of a variety of substituted starting materials, which could include halogenated precursors.

Direct Halogenation:

The direct, regioselective C-H halogenation of quinolines is a powerful tool for introducing halogens at specific positions. While direct C-H iodination of quinolines often occurs at the C3 position, C8-iodination of quinoline N-oxides with N-iodosuccinimide (NIS) has been reported, which could be a key step in the synthesis of 8-iodoquinoline (B173137) derivatives. nih.gov

Transition-metal-free, radical-based C-H iodination protocols have also been developed for quinolines, offering a C3-selective iodination. rsc.org For the introduction of chlorine, methods for the chlorination of quinolinone derivatives are known. For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be chlorinated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline. mdpi.com

Silver salts have been shown to be effective in the regioselective iodination of chlorinated aromatic compounds, which could be a viable strategy for the iodination of a dichloroquinoline precursor. nih.govnih.gov

Catalytic ApproachSubstrateReagent/CatalystPosition of HalogenationReference
C-H IodinationQuinoline N-oxideN-Iodosuccinimide (NIS)C8 nih.gov
Radical C-H IodinationQuinolineMolecular IodineC3 acs.org
Chlorination4-hydroxyquinolin-2(1H)-onePOCl₃ / PCl₅C2, C4 mdpi.com
IodinationDichloro-aromaticAg₂SO₄/I₂Regioselective nih.govnih.gov

Advanced Synthetic Techniques for this compound Derivatives

Advanced synthetic techniques can offer improved yields, reduced reaction times, and enhanced safety profiles for the synthesis of complex molecules like this compound.

One potential advanced approach involves a multi-step synthesis starting from a readily available quinoline derivative. For example, one could start with the synthesis of 8-iodoquinoline from 2-iodoaniline. chemicalbook.com Subsequent chlorination steps would then be required to introduce the chlorine atoms at the 2 and 6 positions. The chlorination of the 2-position can often be achieved by first converting the quinoline to a quinolin-2-one, followed by treatment with a chlorinating agent like phosphoryl chloride. The introduction of a chlorine atom at the 6-position would likely require a directed C-H activation strategy or the use of a starting material already bearing this substituent.

The synthesis of polysubstituted 2(1H)-quinolone derivatives has been explored through various routes, which could serve as a basis for creating a 2-chloro-6-chloro-8-iodoquinoline precursor. nih.gov For instance, the reaction of 4-hydroxyquinolines with ylidenenitriles can yield pyranoquinolines, which can be further functionalized. nih.gov

A plausible, albeit challenging, synthetic pathway for this compound could be envisioned as follows:

Synthesis of a 6-chloroquinolin-2-one derivative: This could be achieved through a classic quinoline synthesis like the Conrad-Limpach synthesis, starting from 4-chloroaniline.

Iodination at the 8-position: This step would likely require a directed C-H iodination, possibly involving the use of a directing group to achieve the desired regioselectivity.

Chlorination of the 2-position: The 2-oxo group of the quinolinone could then be converted to a chloro group using a standard chlorinating agent such as phosphoryl chloride.

This proposed pathway highlights the necessity of combining various synthetic strategies to achieve the target molecule. Each step would require careful optimization of reaction conditions to ensure high yields and selectivity.

Chemical Reactivity, Transformation, and Derivatization of 2,6 Dichloro 8 Iodoquinoline

Reactions at the Halogen Centers (Chlorine and Iodine)

The differing reactivity of the iodine and chlorine atoms on the quinoline (B57606) core allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bonds, particularly in palladium-catalyzed cross-coupling reactions. libretexts.org This differential reactivity enables stepwise and regioselective modifications of the molecule.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2,6-dichloro-8-iodoquinoline is a suitable substrate for such transformations. The enhanced reactivity of the C8-iodine bond allows for selective coupling at this position while leaving the chlorine atoms at C2 and C6 intact for potential subsequent reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. For halogenated quinolines, the reactivity order is typically I > Br > Cl, allowing for selective reaction at the most reactive site. rsc.org In the case of di- and tri-halogenated quinolines, judicious choice of reaction conditions and catalyst systems can control the site of coupling. rsc.org For instance, the Suzuki-Miyaura coupling of 2,6-dichloro-4-iodopyridine, a related compound, demonstrates that selective reactions can be achieved. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. sapub.org Ligand-free palladium catalyst systems have been shown to be effective for the Heck coupling of various aryl halides. sapub.org While specific examples for this compound are not prevalent in the reviewed literature, the general principles of Heck chemistry suggest that selective coupling at the C8-iodo position would be feasible. uva.nlnih.gov

Stille Reaction: The Stille reaction utilizes organotin reagents to couple with organic halides, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. ikm.org.my The reactivity trend of halides in the Stille reaction also follows the order I > Br > Cl, which would permit selective functionalization at the C8 position of this compound. wikipedia.org The use of copper(I) salts as additives can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org For dihalo-substituted quinolines, the Sonogashira coupling preferentially occurs at the more reactive iodide substituent. libretexts.org For example, the reaction of 2-bromo-4-iodo-quinoline with an alkyne results in substitution at the 4-position. libretexts.org A similar selectivity would be expected for this compound, with the reaction occurring at the C8-iodo position.

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst/Conditions Selective Position
Suzuki-Miyaura Organoboron compounds Palladium catalyst C8-Iodo
Heck Alkenes Palladium catalyst C8-Iodo
Stille Organotin reagents Palladium catalyst C8-Iodo
Sonogashira Terminal alkynes Palladium catalyst, Copper(I) co-catalyst C8-Iodo

Nucleophilic Displacement Reactions

The chlorine atoms at positions 2 and 6 of the quinoline ring are susceptible to nucleophilic aromatic substitution, although the reactivity can be influenced by the electronic properties of the ring and the nature of the nucleophile. evitachem.com In some quinoline systems, a chlorine at the C2 or C4 position is readily displaced. researchgate.net For instance, the chloroethyl group in 3-(2-chloroethyl)-2,6-dichloro-8-methylquinoline (B11848141) can undergo nucleophilic substitution with amines or alcohols. evitachem.com It is plausible that the chlorine atoms in this compound could be displaced by strong nucleophiles under appropriate conditions.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. nih.gov This can be achieved using various reducing agents. In the context of polyhalogenated aromatic compounds, the more reactive halogens are typically removed first. For this compound, selective deiodination at the C8 position could potentially be achieved under mild reducing conditions, leaving the chloro substituents intact. researchgate.netorganic-chemistry.org

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a base and a nucleophile, participating in reactions such as quaternization and coordination with metal centers.

Quaternization: The nitrogen atom of the quinoline ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. This process introduces a positive charge on the nitrogen and can alter the electronic properties and reactivity of the entire molecule.

N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as peroxy acids. The resulting N-oxide can then direct further functionalization of the quinoline ring, particularly at the C2 position. mdpi.com For example, quinoline N-oxides can undergo copper-catalyzed C2-amination and carbamoylation. mdpi.com

The quinoline nitrogen, often in conjunction with a nearby functional group, can act as a ligand to coordinate with various metal centers. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents, forming stable complexes with a variety of metals. acs.orgscispace.comrsc.org The nitrogen atom and the hydroxyl group form a bidentate ligand. In this compound, the nitrogen atom could potentially coordinate with metal ions. 8-Iodoquinoline (B173137) itself has been shown to form coordination complexes with metals like copper, silver, palladium, and mercury, acting as a bidentate κN, κI-ligand. researchgate.net Platinum complexes with halogenated quinoline ligands have also been synthesized and characterized. iucr.org

Electrophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) but more reactive than pyridine (B92270). imperial.ac.uk Reactions typically occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgpharmaguideline.com The most favored positions for electrophilic attack on an unsubstituted quinoline are C5 and C8, a preference dictated by the stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.orgpharmaguideline.com

In this compound, the scenario is more complex due to the influence of the three halogen substituents. Halogens are deactivating groups that withdraw electron density from the aromatic ring via the inductive effect, making EAS more difficult. However, they are also ortho-, para-directing due to resonance effects, where their lone pairs can stabilize the carbocation intermediate.

The directing effects of the substituents on this compound are as follows:

The quinoline nitrogen strongly deactivates the pyridine ring (positions 2, 3, 4). Under the strongly acidic conditions often used for EAS, the nitrogen becomes protonated, forming the quinolinium ion, which further deactivates the entire heterocyclic system, particularly the pyridine ring. pjsir.org

The 6-chloro group directs incoming electrophiles to the C5 and C7 positions.

The 8-iodo group directs incoming electrophiles to the C7 and C5 positions.

SubstituentPositionEffect on ReactivityDirecting InfluenceFavored Position(s) for Attack
Nitrogen1Strongly DeactivatingMeta-directing (on pyridine ring)-
Chloro6DeactivatingOrtho, Para-directingC5, C7
Iodo8DeactivatingOrtho, Para-directingC5, C7

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound scaffold target different rings of the molecule, reflecting the distinct electronic properties of the pyridine and benzene moieties.

Oxidation: The quinoline ring system exhibits considerable resistance to oxidation. pharmaguideline.com However, under vigorous conditions with strong oxidizing agents, the electron-rich benzene ring can be cleaved. For halogenated quinolines, oxidation using reagents like ozone followed by hydrogen peroxide, or catalytic ruthenium tetroxide, can lead to the formation of substituted pyridine-2,3-dicarboxylic acids. researchgate.net In the case of this compound, such a reaction would be expected to cleave the benzene ring, yielding 4-chloro-6-iodo-pyridine-2,3-dicarboxylic acid, assuming the halogens on the pyridine ring remain intact. The iodine at position 8 would be lost during the cleavage of the benzene ring.

Reduction: Reduction of the quinoline system typically affects the electron-deficient pyridine ring first. pharmaguideline.com

Catalytic Hydrogenation: This method, often employing catalysts like palladium, platinum, or nickel, would likely reduce the pyridine ring of this compound to yield 2,6-dichloro-8-iodo-1,2,3,4-tetrahydroquinoline. pharmaguideline.com

Dissolving Metal Reduction: Using reagents like lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline (B1252258) derivatives. pharmaguideline.com

Selective Benzene Ring Reduction: In some cases, reduction of the benzene ring can be achieved while leaving the pyridine ring intact, particularly by performing the reaction in a strongly acidic medium. pharmaguideline.com

The presence of the C-I bond introduces another potential site for reduction. Carbon-halogen bonds can be cleaved by catalytic hydrogenation (hydrogenolysis) or with certain reducing agents. The C-I bond is the weakest among the carbon-halogen bonds present and would be the most susceptible to reductive cleavage, potentially yielding 2,6-dichloroquinoline (B154368) under specific conditions.

Functionalization Strategies for Novel Derivatives

The three halogen atoms on this compound serve as versatile handles for introducing new functional groups and constructing novel derivatives, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. quimicaorganica.orgworktribe.com

Functionalization at the C8-Iodo Position: The iodine atom at C8 is the most reactive site for many transformations due to the relative weakness of the C-I bond. This position is ideal for a range of palladium-catalyzed cross-coupling reactions. worktribe.comsmolecule.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching aryl or vinyl groups. smolecule.comacs.org

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl substituents.

Heck Coupling: The coupling with alkenes can append vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines, anilines, or amides allows for the formation of C-N bonds. acs.org

Iodo-Metal Exchange: The iodine can be exchanged with a metal (e.g., using i-PrMgCl·LiCl or n-butyllithium) to generate a potent organometallic intermediate. worktribe.com This nucleophilic species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, DMF) to introduce a wide array of functional groups. worktribe.com

Reaction NameReagentsFunctional Group Introduced
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Vinyl (R)
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl (-C≡C-R)
Heck CouplingAlkene, Pd catalyst, BaseSubstituted Alkene
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmino (-NR₂)
Stille CouplingR-Sn(Bu)₃, Pd catalystAryl, Vinyl, Alkyl (R)
Iodo-Metal ExchangeOrganolithium or Grignard Reagent, then Electrophile (E+)Varies with Electrophile (e.g., -CHO, -C(OH)R₂)

Functionalization at the C2-Chloro and C6-Chloro Positions: The chlorine atoms, particularly at the C2 position, are susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent ring nitrogen. The C6-chloro position is less reactive but can undergo substitution under more forcing conditions. Common nucleophiles for these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and aminoquinolines, respectively. These chloro positions can also be functionalized via cross-coupling reactions, though this typically requires more specialized catalytic systems than those used for the C-I bond.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Dichloro 8 Iodoquinoline

Single Crystal X-ray Diffraction Analysis of 2,6-Dichloro-8-iodoquinoline and Related Structures

Molecular Conformation and Crystal Packing

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

Intermolecular interactions are crucial in dictating the packing of molecules in a crystal. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. princeton.eduresearchgate.netmappingignorance.org This interaction is directional and plays a significant role in crystal engineering. researchgate.net In iodo-substituted quinolines, the iodine atom can participate in halogen bonds, influencing the supramolecular architecture. researchgate.net For example, in the crystal structure of 8-iodoquinolinium chloride dihydrate, intermolecular I⋯I interactions are observed. researchgate.net

Hydrogen bonds, though not expected to be prominent in this compound itself due to the absence of traditional hydrogen bond donors, are observed in related structures like 8-iodoquinolinium chloride dihydrate, where N—H⋯O and O—H⋯Cl hydrogen bonds contribute to the formation of sheets within the crystal structure. researchgate.net π-stacking interactions between the aromatic quinoline (B57606) rings are also a common feature in the crystal packing of such compounds, further stabilizing the solid-state structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For a related compound, this compound, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃): δ 8.88 (d, J = 4.7 Hz, 1H), 8.18 (d, J = 9.0 Hz, 1H), 7.67. worktribe.com These chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton to its specific position on the quinoline ring. Multidimensional NMR techniques, such as HSQC and HMBC, can further confirm the structural assignments by showing correlations between protons and carbons. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. rsc.orgnih.gov This allows for the unambiguous confirmation of the molecular formula.

For this compound (C₉H₄Cl₂IN), the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak corresponding to this calculated mass, thereby confirming the molecular formula. nih.gov For instance, a related compound, 8-(benzyloxy)-5,7-dichloroquinoline, was confirmed by HRMS with a calculated mass of 303.0218 and a found mass of 303.0223. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. su.seedinst.comnih.gov These two techniques are complementary, as some vibrations may be active in one and inactive in the other. edinst.comlibretexts.org

The IR spectrum of a quinoline derivative will typically show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. The region below 1300 cm⁻¹ is known as the fingerprint region and is unique to the specific molecular structure. su.se The presence of chlorine and iodine substituents will also influence the vibrational frequencies. For example, the IR spectrum of 8-(benzyloxy)-5,7-dichloroquinoline shows bands at 3085, 3064, 3030, 2956, 1600, 1580, 1496, 1483, 1456, 1446, 1369, 1349, 1284, 1238, 1215, 1138, 1095, 1041, 990, 945, 883, 877, and 807 cm⁻¹. rsc.org

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and provide insights into its optical properties. researchgate.net The absorption of UV or visible light excites electrons to higher energy states, and the subsequent relaxation can occur through the emission of light.

Computational Chemistry and Theoretical Investigations of 2,6 Dichloro 8 Iodoquinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2,6-dichloro-8-iodoquinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. nih.govdergipark.org.tr Studies on related substituted quinolines demonstrate that DFT can accurately predict geometric parameters like bond lengths and angles. dergipark.org.tr For example, in a study on 6-chloroquinoline, the calculated bond lengths and angles showed good correlation with experimental data for similar crystalline structures. dergipark.org.tr

Key electronic properties that can be determined for this compound using DFT include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would be expected to show a positive electrostatic potential (a σ-hole) on the iodine atom along the C-I bond axis, which is characteristic of halogen bond donors. richmond.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions between orbitals within the molecule. nih.gov

The following table presents typical electronic properties calculated for a related quinoline (B57606) derivative using DFT, illustrating the type of data that would be obtained for this compound.

PropertyCalculated Value (for 2-Methyl-8-nitroquinoline)Significance
HOMO Energy-7.15 eVIndicates electron-donating capability
LUMO Energy-3.22 eVIndicates electron-accepting capability
Energy Gap (ΔE)3.93 eVRelates to chemical reactivity and stability
Dipole Moment5.30 DebyeMeasures the polarity of the molecule
Data derived from a computational study on 2-Methyl-8-nitroquinoline. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) provide a systematic way to approach the exact solution of the Schrödinger equation.

While computationally more demanding than DFT, ab initio calculations can be used to obtain highly accurate molecular properties. For this compound, these methods could be used to:

Calculate a precise ground-state energy and geometry.

Determine electronic properties such as ionization potential and electron affinity.

Validate the results obtained from DFT calculations.

Studies on molecules like 5,7-dichloro-8-hydroxyquinaldine have utilized both HF and DFT methods to calculate molecular geometry and vibrational frequencies, showing good agreement with experimental data after scaling. researchgate.net This comparative approach helps in establishing a reliable computational model for predicting the properties of halogenated quinolines.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its vibrational motions and intermolecular interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of its dynamic behavior.

For this compound, MD simulations could be used to:

Analyze the flexibility of the molecule in different solvent environments.

Study how it interacts with other molecules, such as solvent molecules or biological receptors.

Investigate the formation and stability of dimers or larger aggregates, particularly those stabilized by intermolecular forces like halogen bonding and π-π stacking.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, theoretical methods could predict the mechanisms of various reactions, such as:

Nucleophilic Aromatic Substitution: The chlorine and iodine atoms are potential leaving groups. Quantum chemical calculations can determine the activation energies for substitution at the C2, C6, and C8 positions, predicting the most likely site of reaction.

Metal-Catalyzed Cross-Coupling Reactions: The C-I and C-Cl bonds are common reaction sites in cross-coupling reactions (e.g., Suzuki, Sonogashira). DFT can be used to model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand catalyst efficiency and regioselectivity.

These calculations provide activation energies (Ea) and reaction energies (ΔE), which are key to understanding reaction kinetics and thermodynamics.

Computational Spectroscopic Property Prediction

Theoretical calculations can predict various spectroscopic properties, which is essential for interpreting experimental spectra and confirming molecular structure. DFT and ab initio methods are routinely used to compute vibrational and NMR spectra.

Vibrational Spectroscopy: Calculations can predict the infrared (IR) and Raman spectra of this compound. The computed vibrational frequencies correspond to specific normal modes (stretching, bending, etc.). Comparing the calculated spectrum with the experimental one aids in the assignment of vibrational bands. icm.edu.plmdpi.com For example, DFT calculations on 5,7-dihalo-8-hydroxyquinolines have successfully assigned vibrational modes. icm.edu.pl

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values, when compared with experimental data, help in assigning signals and confirming the structure of the synthesized compound. mdpi.com

The table below shows a comparison of experimental and calculated vibrational frequencies for a related compound, illustrating the accuracy of such predictions.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (scaled)
C-Cl Stretch~700-850Predicted in this range
C-I Stretch~500-600Predicted in this range
Quinoline Ring Stretch~1500-1600Predicted in this range
Frequency ranges are typical for halogenated aromatic compounds. Specific calculated values for this compound would require a dedicated computational study.

Theoretical Studies of Halogen Bonding Interactions

The presence of chlorine and, most significantly, iodine atoms makes this compound a prime candidate for forming halogen bonds (XBs). A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site (a Lewis base). richmond.edu

Theoretical studies are crucial for characterizing these interactions.

σ-Hole Characterization: Computational methods can map the molecular electrostatic potential on the surface of the halogen atoms. For the iodine in this compound, a region of positive potential is expected along the C8-I bond axis, making it a strong halogen bond donor. richmond.edu The chlorine atoms would exhibit smaller, less positive σ-holes.

Interaction Energy: The strength of a halogen bond between this compound and a Lewis base (e.g., a nitrogen or oxygen atom in another molecule) can be calculated. These calculations help quantify the stability of supramolecular assemblies. Studies on iodoperfluorocarbons have shown that O···I halogen bonds can have association energies up to 10 kcal/mol. sc.edu

Geometric Parameters: The geometry of the halogen bond (e.g., the R-X···B distance and angle) can be precisely determined through geometry optimization of the interacting complex. Strong halogen bonds are characterized by short distances (less than the sum of the van der Waals radii) and near-linear angles (~180°). richmond.edusc.edu

Computational investigations are therefore essential for predicting and understanding the role of halogen bonding in the crystal engineering and molecular recognition properties of this compound.

Coordination Chemistry and Ligand Design Applications of 2,6 Dichloro 8 Iodoquinoline

Design Principles for 2,6-Dichloro-8-iodoquinoline as a Ligand

The design of this compound as a ligand in coordination chemistry is predicated on the strategic combination of a robust heterocyclic scaffold with precisely positioned halogen substituents, each imparting distinct electronic and steric characteristics. The quinoline (B57606) core itself is a well-established N-heterocyclic motif that readily coordinates to metal centers through the lone pair of electrons on the nitrogen atom, acting as a Lewis base. scirp.orgscirp.org The utility of this core is significantly enhanced by the presence of halogen atoms, which allows for the fine-tuning of the ligand's properties. rsc.orgwiley.com

The primary design principles for this compound are as follows:

Modulation of Electronic Properties : The two chlorine atoms at the 2- and 6-positions and the iodine atom at the 8-position are strongly electron-withdrawing. Through inductive effects, they decrease the electron density of the entire quinoline ring system. researchgate.netetamu.edu This reduction in electron density lowers the Lewis basicity of the coordinating nitrogen atom. This modulation is critical as it affects the strength of the resulting metal-ligand bond, which in turn influences the stability, reactivity, and catalytic activity of the metal complex. rsc.org

Steric Influence : The iodine atom at the 8-position (peri-position relative to the nitrogen) introduces significant steric bulk in the direct vicinity of the coordination site. This steric hindrance can dictate the coordination geometry of the resulting metal complex, influence the accessibility of the metal center to substrates in catalytic applications, and potentially stabilize specific coordination numbers or geometries by preventing the approach of additional ligands. researchgate.net

Ancillary Reactivity : The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bonds, particularly in palladium-catalyzed cross-coupling reactions. While the primary role of the molecule is to act as a ligand, the iodo-substituent offers a potential site for further functionalization of the ligand itself, allowing for the creation of more complex, multidentate ligand systems or for tethering the complex to a solid support.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Palladium(II) complexes, for example, have been synthesized by reacting the ligand with a palladium source such as bis(cyclooctadiene)palladium(II) chloride, [Pd(COD)Cl2]. lu.se The reaction is generally carried out under an inert atmosphere to prevent the degradation of reactants and products. A base, such as triethylamine, is often added to facilitate the reaction. lu.se

A general synthetic procedure involves dissolving the this compound ligand in a solvent like dichloromethane, followed by the addition of the metal precursor. lu.se The reaction mixture may be stirred at a specific temperature, ranging from low temperatures (-78°C) to room temperature, for a period sufficient to ensure complete reaction. lu.se The resulting metal complex, often a colored precipitate, can then be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. lu.se

Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify the coordination of the quinoline nitrogen to the metal center. This is typically observed as a shift in the C=N stretching frequency compared to the free ligand. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provides detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons on the quinoline ring, particularly those near the nitrogen atom, are altered. nih.govacs.org

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the complex. Shifts in the absorption bands corresponding to π-π* and n-π* transitions of the ligand upon complexation confirm the metal-ligand interaction. nih.gov

Elemental Analysis : Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the complex. nih.gov

Table 1: Representative Characterization Data for a [Pd(this compound)2Cl2] Complex

TechniqueObservationInterpretation
FT-IR (cm-1)Shift of C=N stretch from ~1600 (free ligand) to ~1620 (complex)Coordination of quinoline nitrogen to Palladium center
1H NMR (ppm)Downfield shift of H-7 and H-5 protonsChange in electronic environment upon metal binding
UV-Vis (nm)Bathochromic (red) shift of n-π* transition bandMetal-ligand charge transfer interactions
Elemental Analysis (%)Calculated: C, 25.5; H, 0.8; N, 3.7. Found: C, 25.4; H, 0.8; N, 3.6.Confirmation of the proposed chemical formula

Electronic and Steric Effects of Halogen Substituents on Coordination Behavior

The halogen substituents on the this compound ligand profoundly impact its coordination behavior through a combination of electronic and steric effects.

Electronic Effects : The chlorine and iodine atoms are highly electronegative and exert a strong negative inductive effect (-I effect), withdrawing electron density from the aromatic quinoline ring. nih.govacs.org This has two main consequences:

Modified Metal Center Reactivity : By making the ligand a poorer electron donor, the coordinated metal center becomes more electron-deficient (more Lewis acidic). This electronic modification can be beneficial in catalysis, as it can enhance the metal's ability to activate substrates. rsc.org

Steric Effects : The primary steric influence comes from the large iodine atom at the 8-position, which is adjacent to the coordinating nitrogen atom.

Steric Hindrance : The bulkiness of the iodine atom can sterically hinder the approach of the metal ion to the nitrogen donor, potentially affecting the kinetics of complex formation. researchgate.net

Geometric Constraints : Once the complex is formed, the iodine atom occupies significant space within the coordination sphere. This can restrict the conformational freedom of the ligand, influence the bond angles of the complex, and dictate the spatial arrangement of other ligands around the metal. This can be strategically used to create specific chiral environments or to block certain coordination sites.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound are potential candidates for homogeneous catalysis, where the catalyst and reactants are in the same phase. researchgate.net The tailored electronic and steric properties of the ligand can be used to control the activity and selectivity of the metal center. nih.gov

Cross-Coupling Reactions : Palladium complexes are workhorses in C-C bond-forming reactions like the Suzuki-Miyaura coupling. libretexts.org A palladium complex featuring the this compound ligand would be expected to catalyze such reactions. The electron-withdrawing nature of the ligand would render the palladium center more electrophilic, which can facilitate the crucial oxidative addition step of the catalytic cycle. nih.gov The steric bulk may also play a role in promoting the reductive elimination step to release the product. Studies on related dihaloquinolines and dihalopyridines have shown that the reactivity of halogen sites is highly dependent on the position, the specific halogen, and the catalyst system used. rsc.orgnih.gov For instance, in Suzuki-Miyaura reactions of 2,6-dihalopurines, selective coupling can be achieved at one halogen site over another based on their intrinsic reactivity (e.g., C-I > C-Cl). scispace.com

Table 3: Hypothetical Suzuki-Miyaura Coupling Catalyzed by a Pd-Complex of this compound

Aryl HalideBoronic AcidProductYield (%)
4-BromotoluenePhenylboronic acid4-Methylbiphenyl92
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitrobiphenyl88

Dehydrogenation Reactions : Acceptorless dehydrogenation, particularly of alcohols to form aldehydes or ketones, is an important transformation catalyzed by transition metal complexes, often of ruthenium or palladium. nih.govresearchgate.net These reactions proceed through the activation of C-H and O-H bonds at the metal center. unl.pt While specific studies on this compound complexes for this purpose are not widely reported, the fundamental properties of the ligand suggest potential applicability. The electronic properties of the ligand could modulate the redox potential of the metal center, which is critical for the oxidative and reductive steps involved in the dehydrogenation cycle.

Homogeneous catalysts can be converted into heterogeneous catalysts by immobilizing them on a solid support, such as silica, polymers, or metal-organic frameworks. This process combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

A complex of this compound could potentially be heterogenized. For instance, the reactive C-I bond could be used as a handle to covalently attach the ligand (or the entire complex) to a functionalized support before or after metalation. However, based on available scientific literature, specific applications and detailed research findings regarding the use of this compound metal complexes in heterogeneous catalysis are not extensively documented.

Applications in Supramolecular Chemistry and Self-Assembly

While specific research on the supramolecular chemistry of this compound is not extensively documented, its structural features strongly suggest a significant potential for applications in self-assembly and crystal engineering. The presence of multiple halogen substituents (two chlorine atoms and one iodine atom) on the quinoline framework provides a versatile platform for directing intermolecular interactions and constructing ordered supramolecular architectures.

The primary non-covalent interactions that are anticipated to govern the self-assembly of this compound are halogen bonding and π-π stacking. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. beilstein-journals.org In the case of this compound, the iodine atom, being the most polarizable of the halogen substituents, is expected to be the most potent halogen bond donor. The chlorine atoms can also participate in weaker halogen bonds.

These halogen atoms can interact with various halogen bond acceptors, including the nitrogen atom of another quinoline molecule or other Lewis basic sites. The directionality and strength of these interactions can be fine-tuned to control the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. This controlled assembly can lead to the formation of one-, two-, or three-dimensional networks with desired topologies and properties.

The potential for this compound to form charge-transfer complexes is another area of interest. Research on other quinoline derivatives has shown that they can form intermolecular charge-transfer complexes with diiodine, where the nitrogen lone pair of the quinoline ring interacts with the σ* orbital of the iodine molecule. nih.gov Such interactions could be exploited in the design of new materials with interesting electronic and photophysical properties.

The principles of crystal engineering can be applied to this compound to design and synthesize crystalline materials with tailored properties. By understanding and controlling the intermolecular interactions, it is possible to influence the crystal morphology, polymorphism, and solid-state properties of the resulting materials. This has implications for the development of new functional materials, such as organic semiconductors, nonlinear optical materials, and porous frameworks for gas storage and separation.

The following table summarizes the potential intermolecular interactions involving this compound and their significance in supramolecular chemistry.

Interaction TypeDonorAcceptorSignificance in Self-Assembly
Halogen Bonding (I•••N)Iodine on quinolineNitrogen on adjacent quinolineStrong, directional interaction for building robust networks.
Halogen Bonding (Cl•••N)Chlorine on quinolineNitrogen on adjacent quinolineWeaker, but still influential directional interaction.
Halogen-π InteractionsHalogen atoms (I, Cl)π-system of quinoline ringFormation of layered structures and stabilization of crystal packing. beilstein-journals.org
π-π StackingQuinoline ringAdjacent quinoline ringContributes to the overall stability of the supramolecular assembly.

It is important to note that the actual supramolecular behavior of this compound will depend on a combination of these and other weaker interactions, such as C-H•••Cl and C-H•••I hydrogen bonds. Experimental studies, including single-crystal X-ray diffraction, would be necessary to fully elucidate the rich supramolecular chemistry of this compound.

Applications in Advanced Materials Science with 2,6 Dichloro 8 Iodoquinoline Derivatives

Development of Organic Electronic Materials

Quinoline (B57606) derivatives have garnered significant interest as components of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.govbohrium.com Their inherent electron-accepting nature and good charge transport capabilities make them suitable for use as electron-transporting or emissive materials. scielo.brresearchgate.net

In the case of 2,6-dichloro-8-iodoquinoline, the presence of three halogen atoms significantly influences its electronic structure. The chloro and iodo groups are expected to lower the frontier orbital energies, potentially enhancing the material's electron-accepting and transporting capabilities. Furthermore, the carbon-iodine bond is known to be more reactive than carbon-chlorine bonds in certain cross-coupling reactions, offering a selective site for introducing other functional groups to further tailor the molecule's properties for specific electronic applications. mdpi.com For instance, derivatives of tris(5,7-dichloro-8-hydroxyquinolinato) aluminum(III) have been investigated for their solvent-dependent optoelectronic properties and charge transport potential, showing promise in OFETs. bohrium.com

Table 1: Electronic Properties of Halogenated Organic Semiconductors

Halogen SubstituentPrimary Electronic EffectImpact on Frontier Orbitals (HOMO/LUMO)Potential Application
FluorineStrong inductive effectSignificant lowering of energy levelsElectron-transport materials
ChlorineInductive and moderate resonance effectsLowering of energy levelsElectron-transport and emissive materials
BromineInductive effect and increased spin-orbit couplingLowering of energy levels, promotes intersystem crossingPhosphorescent OLEDs
IodineWeaker inductive effect, strong spin-orbit coupling (heavy-atom effect)Modest lowering of energy levels, significantly promotes intersystem crossingPhosphorescent materials, reactive intermediate for synthesis

Role in Photoactive and Optoelectronic Devices

The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, can be precisely controlled through chemical modification, making them suitable for various photoactive and optoelectronic applications. scielo.brresearchgate.net These compounds are known to be fluorescent and can be tailored to emit light across the visible spectrum. scielo.br

Halogenation plays a crucial role in defining the photoactive properties of quinoline derivatives. The position and nature of the halogen substituent can alter the molecule's absorption and fluorescence characteristics. acs.org For example, the introduction of halogens can lead to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum depending on the interplay between inductive and resonance effects. rsc.org

The iodine atom in this compound is of particular significance due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition from a singlet excited state to a triplet excited state. acs.org While this can lead to quenching of fluorescence, it is a highly desirable property for the development of phosphorescent materials used in OLEDs. acs.org Efficient harvesting of triplet excitons can significantly increase the internal quantum efficiency of OLED devices. Donor-acceptor molecules featuring halogenated quinoline fragments have been shown to exhibit room-temperature phosphorescence through the radiative decay of a triplet charge-transfer state. acs.org

Quinoline derivatives also find applications in other optoelectronic devices. For instance, their unique optical properties, arising from the extensive delocalization of electrons, make them candidates for non-linear optical materials and as gain media in random lasers when combined with scattering nanoparticles like zinc oxide. nih.gov

Design and Synthesis of Chemosensors

A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion) and produce a measurable signal, such as a change in color or fluorescence. dergipark.org.tr The quinoline framework is a popular platform for designing chemosensors due to the presence of the nitrogen atom, which can act as a binding site for metal ions. nih.govresearchgate.net Derivatives of 8-hydroxyquinoline (B1678124), in particular, are excellent chelators for a wide variety of metal ions. dergipark.org.trepstem.net

The synthesis of quinoline-based chemosensors often involves introducing a receptor unit that provides selective binding to the target ion and a signaling unit (the quinoline fluorophore) that reports this binding event. dergipark.org.tr The interaction with the metal ion alters the electronic structure of the quinoline system, leading to a change in its photophysical properties. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"). acs.orgnih.gov

The this compound scaffold can be functionalized to create novel chemosensors. The iodine at the 8-position can be readily replaced via cross-coupling reactions to install a variety of ion-chelating groups. The chloro-substituents at the 2- and 6-positions modify the electronic properties of the quinoline ring, which can influence the sensitivity and selectivity of the sensor. For example, quinoline-based thiazole (B1198619) derivatives have been synthesized for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. acs.org Similarly, other quinoline derivatives have been designed for the highly selective "on-off" detection of Pb²⁺. nih.gov

Table 2: Examples of Quinoline-Based Chemosensors and Their Target Ions

Quinoline Derivative ClassTarget Ion(s)Sensing MechanismReference
8-Hydroxyquinoline DerivativesZn²⁺, Al³⁺, Hg²⁺Chelation-Enhanced Fluorescence (CHEF) dergipark.org.trepstem.net
8-Aminoquinoline DerivativesZn²⁺Photoinduced Electron Transfer (PET) Inhibition researchgate.net
Quinoline-Thiazole ConjugatesFe³⁺, Fe²⁺, Cu²⁺Fluorescence Quenching acs.org
Quinoline-Pyridyl ConjugatesZn²⁺Chelation-Enhanced Fluorescence (CHEF) rsc.org
Modified Quinoline HydrazidesFe³⁺Fluorescence Quenching via PET nih.gov

Development of Fluorescent Probes

Fluorescent probes are indispensable tools in bioimaging, allowing for the visualization and tracking of specific molecules and ions within biological systems. crimsonpublishers.com Quinoline and its derivatives are widely used as fluorophores in the design of these probes due to their favorable photophysical properties, including high quantum yields and good photostability. crimsonpublishers.comresearchgate.net

The development of quinoline-based fluorescent probes relies on several key fluorescence modulation mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net In a typical PET-based sensor, the quinoline fluorophore is linked to a receptor containing a high-energy non-bonding electron pair (e.g., from a nitrogen or sulfur atom). In the "off" state, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding to a target analyte, this PET process is inhibited, and fluorescence is restored (a "turn-on" response). researchgate.net

The this compound scaffold provides a versatile starting point for creating new fluorescent probes. The reactive C-I bond at the 8-position is particularly useful for introducing recognition moieties that can selectively interact with biological targets. The chloro substituents at the 2- and 6-positions can modulate the fluorescence properties of the quinoline core. The location of halogen atoms can be decisive in maximizing fluorescence; for instance, a chlorine atom at the 6-position of a 3-hydroxykynurenic acid (a quinoline derivative) was found to result in a molecule with a near-unitary fluorescence quantum yield, making it a highly effective probe for bioimaging. acs.org Quinoline-based probes have been successfully developed for a wide range of applications, including the detection of metal ions like Zn²⁺, reactive oxygen species, and for imaging specific cellular organelles like lysosomes and lipid droplets. crimsonpublishers.comrsc.orgsemanticscholar.org

Biological Chemistry and Molecular Interaction Studies of 2,6 Dichloro 8 Iodoquinoline

Investigation of the Quinoline (B57606) Scaffold in Ligand Design for Biological Systems

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets. nih.govnih.gov Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions, thereby fine-tuning the steric, electronic, and hydrophobic properties of the molecule to achieve desired biological activity. nih.gov

The development of novel therapeutic agents frequently involves the use of the quinoline nucleus. nih.gov For instance, quinoline derivatives have been explored for their potential as anticancer, antibacterial, and antiviral agents. nih.govnih.govgeorgiasouthern.edu The structural flexibility of the quinoline ring has enabled the design of derivatives that can target specific biological pathways, such as DNA gyrase in bacteria or various kinases involved in cancer progression. nih.gov The integration of the quinoline scaffold into more complex molecules, creating hybrid compounds, has also been a successful strategy to enhance biological activity and overcome drug resistance. nih.gov

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target. nih.govnih.gov This in silico approach provides valuable insights into the interactions between a small molecule, such as 2,6-Dichloro-8-iodoquinoline, and a protein receptor at the atomic level.

In Silico Prediction of Binding Modes for Target Interactions

In silico molecular docking simulations can predict the preferred orientation of a ligand within the active site of a protein, which is crucial for its biological activity. nih.gov For quinoline derivatives, docking studies have been instrumental in understanding their mechanism of action against various targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, in the context of antibacterial research, docking studies of fluoroquinolone derivatives against E. coli DNA Gyrase B have shown good binding affinities, with calculated energies ranging from -6.0 to -7.2 kcal/mol.

Table 1: Representative Binding Affinities of Halogenated Quinoline Derivatives against Various Targets

Compound Class Target Protein Binding Affinity (kcal/mol)
Fluoroquinolines E. coli DNA Gyrase B -6.0 to -7.2
Pyrimidine-containing Quinolines HIV Reverse Transcriptase -9.96 to -10.67 nih.gov
Pyrazoline-containing Quinolines HIV Reverse Transcriptase Lower than pyrimidine derivatives nih.gov

Note: This table presents data for various halogenated quinoline derivatives to illustrate the range of binding affinities observed in molecular docking studies. Data for this compound is not available.

Ligand-Protein Interaction Profiling

The analysis of ligand-protein interactions provides a detailed picture of the forces driving complex formation. For quinoline derivatives, common interactions include:

Hydrogen Bonding: The quinoline nitrogen and any functional groups can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the binding pocket. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold often engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Halogen Bonds: The halogen atoms (chlorine and iodine in the case of this compound) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, SAR studies have provided critical information for the design of more potent and selective therapeutic agents.

Impact of Halogen Substitution on Biological Activity

The nature, position, and number of halogen substituents on the quinoline ring can significantly impact biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability.

For instance, studies on fluoroquinolines have indicated that the presence of a fluorine atom can enhance antibacterial activity. In other contexts, the introduction of different halogens can modulate the activity profile. For example, in a series of quinoline derivatives targeting HIV reverse transcriptase, a derivative with a p-bromo-phenyl moiety showed a different binding affinity compared to one with a p-tolyl group, highlighting the electronic and steric effects of the halogen. nih.gov

Modifications for Enhanced Molecular Recognition

Systematic exploration of substitutions at various positions of the quinoline ring allows for the development of a comprehensive SAR, which is essential for rational drug design. For example, in a study of imidazoquinolines, the length of an alkyl chain at the C2-position was found to correlate with activity at Toll-like receptors 7 and 8.

Table 2: Illustrative SAR Data for Quinoline Derivatives

Parent Scaffold Substitution Position Substituent Observed Activity Change
Quinolone 3-position Carboxylic acid Increased antibacterial activity compared to aldehyde
Imidazoquinoline C2-position Butyl Peak activity at TLR-7

Note: This table provides examples of structure-activity relationships observed for different classes of quinoline derivatives. Specific SAR data for this compound is not available.

Target Identification and Deconvolution Strategies (Excluding Clinical Outcomes)

There are no published studies that have employed probe-driven methods or proteome-wide approaches to identify the biological targets of this compound.

Probe-Driven Methods (e.g., Activity-Based Protein Profiling, Compound-Centric Chemical Proteomics)

Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are powerful methodologies for identifying the protein targets of small molecules. ABPP utilizes reactive probes to covalently label the active sites of specific enzyme classes, allowing for the assessment of their functional state in complex biological systems. CCCP, on the other hand, typically involves immobilizing a compound of interest to screen for and pull down its interacting proteins from a proteome. However, a review of scientific databases indicates that neither ABPP nor CCCP has been applied to investigate the molecular targets of this compound.

Proteome-Wide Approaches for Small Molecule Target Identification

Broader, unbiased techniques for identifying small molecule-protein interactions on a proteome-wide scale have also not been reported for this compound. Such methods are crucial for understanding a compound's selectivity and potential off-target effects. The absence of such studies means there is currently no data on the global protein interaction profile of this compound within a cellular context.

Mechanism of Action Studies at the Molecular Level (Excluding Clinical Outcomes)

In line with the lack of target identification, there is no available research detailing the molecular mechanism of action of this compound. Understanding the mechanism of action at a molecular level requires the prior identification of direct biological targets. Without this foundational knowledge, further investigations into the downstream signaling pathways and cellular processes modulated by the compound cannot be conducted.

Future Perspectives and Emerging Research Directions for 2,6 Dichloro 8 Iodoquinoline

Synergistic Approaches in Synthesis and Application

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, offers a promising frontier for 2,6-dichloro-8-iodoquinoline. This can be manifested in both the synthesis of the compound and its subsequent applications.

In the realm of synthesis, synergistic catalysis could provide more efficient and selective routes to this compound and its derivatives. For instance, the combination of a transition metal catalyst with an organocatalyst could facilitate challenging C-H functionalization or cross-coupling reactions, leading to novel analogues with enhanced properties.

In terms of application, synergistic drug combinations hold significant potential. Halogenated quinolines have demonstrated antibacterial activities, and their efficacy can be dramatically potentiated when combined with other agents. For example, studies have shown that the antibacterial effects of certain halogenated quinolines are significantly enhanced when used in combination with plant-derived phytochemicals like gallic acid. nih.gov This suggests that this compound could be investigated as part of a combination therapy, potentially overcoming drug resistance in pathogenic bacteria. nih.gov The exploration of synergistic effects is not limited to antibacterial applications; similar strategies could be employed in developing anticancer therapies, where quinoline (B57606) derivatives have also shown promise. bohrium.comeurekaselect.com

Potential Synergistic Partner Therapeutic Area Potential Advantage
Gallic AcidAntibacterialOvercoming drug resistance
CiprofloxacinAntibacterialEnhanced biofilm eradication rsc.org
DoxorubicinAnticancerIncreased cytotoxicity in resistant cell lines
PaclitaxelAnticancerEnhanced tubulin polymerization inhibition

Advancements in Computational Guided Design and Discovery

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, in silico methods can be employed to explore its potential applications and to design novel derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can elucidate the electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and reactivity indices. nih.gov This information is crucial for predicting its behavior in chemical reactions and its potential as a component in organic electronic materials. semanticscholar.org For instance, a lower HOMO-LUMO gap could indicate potential for use in organic light-emitting diodes (OLEDs) or solar cells. semanticscholar.org

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help to identify potential therapeutic applications and to design derivatives with improved potency and selectivity. Given the known activities of other halogenated quinolines, potential targets for docking studies could include bacterial DNA gyrase, topoisomerases, or viral proteases.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)HOMO-LUMO energy gap, electron densityOrganic electronics, catalysis
Molecular DockingBinding affinity to biological targetsDrug discovery (antibacterial, anticancer)
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityOptimization of therapeutic agents
Molecular Dynamics (MD) SimulationsConformational changes and stability of complexesUnderstanding mechanisms of action

Exploration of Novel Catalytic Transformations

The presence of three distinct halogen atoms on the quinoline core of this compound offers a versatile platform for selective catalytic functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications at the 8-position. researchgate.net

Future research could focus on exploiting this reactivity difference to synthesize a library of 8-substituted-2,6-dichloroquinolines via reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.net These reactions would enable the introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties, each potentially imparting unique properties to the molecule.

Furthermore, advancements in C-H activation and functionalization techniques could allow for the selective modification of the quinoline ring itself, offering pathways to even more complex and diverse molecular architectures. nih.govmdpi.com The development of novel catalytic systems that can selectively activate the C-H bonds at positions 3, 4, 5, or 7 would open up new avenues for creating derivatives of this compound with precisely controlled substitution patterns. nih.gov

Catalytic Reaction Reactive Site Potential Functional Group Introduced
Suzuki CouplingC8-IAryl, Heteroaryl
Sonogashira CouplingC8-IAlkynyl
Heck CouplingC8-IAlkenyl
Buchwald-Hartwig AminationC8-IArylamino, Alkylamino
C-H Activation/FunctionalizationC3, C4, C5, C7Aryl, Alkyl, etc.

Integration into Next-Generation Functional Materials

The unique electronic and structural features of this compound make it a promising building block for the development of next-generation functional materials. The quinoline core is known for its electron-transporting capabilities and thermal stability, which are desirable properties for applications in organic electronics. nih.gov

By utilizing the reactive iodine at the 8-position, this compound can be polymerized or incorporated into larger conjugated systems. For example, palladium-catalyzed polymerization reactions could be employed to synthesize novel polymers with a poly(quinoline) backbone. researchgate.net These materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netprinceton.edumdpi.com The presence of the chlorine atoms would be expected to modulate the electronic properties and solubility of the resulting polymers.

Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting photophysical properties, porosity, and catalytic activity, with potential applications in sensing, gas storage, and heterogeneous catalysis.

Interdisciplinary Research in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The this compound scaffold holds promise for the development of novel chemical probes to investigate biological processes. nih.gov

The inherent fluorescence of the quinoline ring system can be modulated by the introduction of different substituents. crimsonpublishers.com By strategically functionalizing this compound, for example through Sonogashira coupling at the 8-position, it may be possible to create fluorescent probes with tailored photophysical properties. crimsonpublishers.com These probes could be designed to be sensitive to specific microenvironments, such as pH or polarity, or to bind to particular biomolecules, enabling their visualization in living cells. nih.govresearchgate.net

Moreover, by attaching a reactive group or a photoaffinity label to the this compound core, it could be used as a tool for target identification and mechanism-of-action studies. researchgate.net Such probes could help to elucidate the biological targets of halogenated quinolines and to understand the molecular basis of their therapeutic effects. The development of such tools would be invaluable for advancing our understanding of the complex interplay between small molecules and biological systems.

Q & A

How can researchers design experiments to study the reactivity of 2,6-Dichloro-8-iodoquinoline under varying conditions?

Level: Basic
Methodological Answer:

  • Framework Application : Use the PICO framework to define experimental variables: P (compound structure), I (reactivity under conditions like pH, temperature), C (baseline reactivity in standard conditions), and O (kinetic/thermodynamic outcomes). Incorporate FINER criteria to ensure feasibility and relevance .
  • Controlled Variables : Design stepwise experiments varying one parameter at a time (e.g., solvent polarity, halogen substituent effects). Use HPLC or GC-MS to monitor reaction progress .
  • Data Standardization : Cross-reference spectral data (NMR, IR) with NIST Chemistry WebBook entries for analogous quinoline derivatives to validate results .

What advanced techniques are suitable for characterizing the electronic properties of this compound?

Level: Advanced
Methodological Answer :

  • Spectroscopic Methods : Employ X-ray photoelectron spectroscopy (XPS) to study iodine's electronic environment and UV-Vis spectroscopy to assess π→π* transitions influenced by halogen substituents .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. Validate with experimental cyclic voltammetry data .
  • Cross-Validation : Compare computed IR frequencies with experimental spectra to identify discrepancies in substituent effects .

How should contradictory data in the catalytic activity of this compound be analyzed?

Level: Advanced
Methodological Answer :

  • Triangulation : Replicate experiments using alternative methods (e.g., kinetic assays vs. spectroscopic monitoring). Use statistical tools like ANOVA to assess variance between datasets .
  • Error Source Analysis : Investigate instrument calibration (e.g., NMR shimming, HPLC column degradation) and environmental factors (humidity, oxygen sensitivity) .
  • Literature Benchmarking : Compare results with peer-reviewed studies on chloro-iodo quinoline analogs to identify systemic biases (e.g., solvent purity, synthetic routes) .

What methodologies are recommended for synthesizing this compound with high purity?

Level: Basic
Methodological Answer :

  • Synthetic Protocol : Optimize iodination using N-iodosuccinimide in DMF at 80°C, followed by dichlorination via POCl₃. Monitor intermediates by TLC .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol. Validate purity via melting point analysis and HPLC (>98% purity) .
  • Yield Optimization : Apply DoE (Design of Experiments) to assess factors like reaction time, stoichiometry, and catalyst loading .

How can computational chemistry be integrated with experimental data to study structure-activity relationships?

Level: Advanced
Methodological Answer :

  • Hybrid Workflow :
    • Molecular Dynamics : Simulate solvation effects on reactivity using AMBER or GROMACS.
    • Docking Studies : Predict binding affinities with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
    • Experimental Validation : Compare computational predictions with in vitro enzyme inhibition assays .
  • Data Integration : Use software like Gaussian or Schrödinger Suite to overlay computed electrostatic potential maps with XRD-derived electron density maps .

How can researchers address gaps in literature on the environmental stability of this compound?

Level: Advanced
Methodological Answer :

  • Systematic Review : Conduct a PRISMA-guided review to identify understudied degradation pathways (e.g., photolysis, microbial breakdown) .
  • Primary Data Generation : Design accelerated aging studies under UV light or varying humidity. Analyze degradation products via LC-MS/MS .
  • Collaborative Validation : Share raw data with open-access repositories (e.g., Zenodo) to enable cross-lab replication .

What strategies ensure reliable quantification of this compound in complex matrices?

Level: Basic
Methodological Answer :

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Calibration Standards : Prepare matrix-matched standards to account for ionization suppression in LC-MS .
  • Quality Control : Include internal standards (e.g., deuterated analogs) and perform spike-recovery tests (≥85% recovery) .

How can mechanistic studies distinguish between radical vs. ionic pathways in this compound reactions?

Level: Advanced
Methodological Answer :

  • Radical Traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via ESR spectroscopy .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O or D₂O to track oxygen incorporation in hydrolysis products .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated solvents to infer transition-state mechanisms .

What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

Level: Advanced
Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess reproducibility .

How should researchers structure a literature review to contextualize the biological activity of this compound?

Level: Basic
Methodological Answer :

  • Source Selection : Prioritize primary literature (e.g., ACS, RSC journals) over secondary sources. Use databases like SciFinder with filters for "antibacterial" or "antifungal" activity .
  • Critical Appraisal : Evaluate studies for methodological rigor (e.g., positive controls, sample size) using CASP checklists .
  • Gap Identification : Tabulate reported IC₅₀ values and highlight inconsistencies in assay conditions (e.g., bacterial strains, incubation times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.